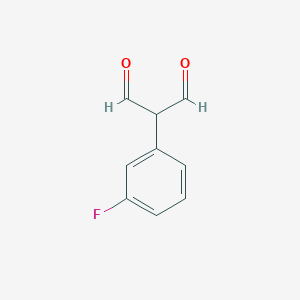

2-(3-Fluorophenyl)propanedial

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)propanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGJLVIVIDWGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluorophenyl Propanedial and Analogues

Precursor Synthesis and Functionalization of the 3-Fluorophenyl Moiety

A crucial aspect of synthesizing 2-(3-Fluorophenyl)propanedial is the preparation of appropriately functionalized precursors that already contain the 3-fluorophenyl group. This approach is generally more efficient and higher-yielding than attempting to introduce a fluorine atom onto a pre-existing phenylpropanedial scaffold.

Synthesis of 3-Fluorophenyl Acetaldehyde and Related Intermediates

3-Fluorophenyl acetaldehyde is a key intermediate that can, in principle, be used in various condensation reactions to build the propanedial (B3416024) backbone. While commercially available, its synthesis would typically start from 3-fluorobenzyl alcohol or 3-fluorobenzyl halide.

One common method for the synthesis of aldehydes is the oxidation of primary alcohols. For instance, 3-fluorobenzyl alcohol can be oxidized using a variety of mild oxidizing agents to yield 3-fluorophenyl acetaldehyde.

| Starting Material | Oxidizing Agent | Product | Notes |

| 3-Fluorobenzyl alcohol | Pyridinium chlorochromate (PCC) | 3-Fluorophenyl acetaldehyde | PCC is a mild oxidant that typically stops at the aldehyde stage. |

| 3-Fluorobenzyl alcohol | Dess-Martin periodinane | 3-Fluorophenyl acetaldehyde | Known for its mild conditions and high yields. |

| 3-Fluorobenzyl alcohol | Swern Oxidation | 3-Fluorophenyl acetaldehyde | Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures. |

Alternatively, 3-fluorobenzyl bromide could be used in reactions like the Sommelet reaction, where it is converted to the aldehyde via a hexaminium salt.

Approaches for Introducing Fluorine onto Phenyl Rings in Propanedial Scaffolds

The direct fluorination of a 2-phenylpropanedial scaffold is a challenging synthetic transformation. Electrophilic fluorination of an aromatic ring requires harsh conditions and can lead to a mixture of isomers, making purification difficult. The presence of the propanedial functionality, which is sensitive to both acidic and basic conditions, further complicates this approach.

Therefore, the more common and strategic approach is to utilize a starting material that already contains the fluorine atom in the desired position on the phenyl ring. This "fluorine-in" strategy ensures that the fluorine atom is correctly placed from the outset, avoiding issues with regioselectivity and harsh reaction conditions that could degrade the target molecule. The incorporation of fluorine into organic molecules is a significant area of research, particularly in medicinal chemistry, due to the unique properties that fluorine imparts to a molecule.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound focus on constructing the three-carbon propanedial chain attached to the 3-fluorophenyl ring. A highly plausible and versatile method involves the synthesis and subsequent modification of diethyl 2-(3-fluorophenyl)malonate.

A likely synthetic pathway proceeds through the following key steps:

Synthesis of diethyl 2-(3-fluorophenyl)malonate.

Reduction of the diethyl ester to 2-(3-fluorophenyl)propane-1,3-diol.

Oxidation of the diol to the target dialdehyde (B1249045), this compound.

Malonaldehyde Condensation Strategies

Theoretically, this compound could be synthesized through the condensation of a malonaldehyde equivalent with a 3-fluorophenyl electrophile. However, malonaldehyde itself is often unstable. A more practical approach would be the alkylation of a malonaldehyde precursor or a protected form with 3-fluorobenzyl bromide in the presence of a base. While this is a conceptually straightforward C-C bond formation, finding a suitable and stable malonaldehyde synthon can be challenging.

Oxidation Pathways from Corresponding Diols or Alcohols

A highly effective and controllable method for the synthesis of this compound is the oxidation of the corresponding diol, 2-(3-fluorophenyl)propane-1,3-diol. This diol is a stable precursor that can be prepared and purified before the final, often sensitive, oxidation step.

The synthesis of 2-(3-fluorophenyl)propane-1,3-diol can be achieved by the reduction of diethyl 2-(3-fluorophenyl)malonate. This reduction is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Reduction of Diethyl 2-(3-fluorophenyl)malonate

| Reactant | Reagent | Solvent | Product |

|---|

Once the diol is obtained, it can be oxidized to the dialdehyde. It is crucial to use mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Several modern oxidation methods are well-suited for this transformation.

Oxidation of 2-(3-Fluorophenyl)propane-1,3-diol

| Method | Reagents | Conditions |

|---|---|---|

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Low temperature (-78 °C), anhydrous conditions |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Room temperature, typically in dichloromethane (DCM) |

The Swern oxidation and the Dess-Martin oxidation are known for their high yields and compatibility with a wide range of functional groups, making them ideal for the synthesis of potentially sensitive aldehydes like this compound. wikipedia.orgwikipedia.orgchem-station.comwikipedia.orgalfa-chemistry.com

C-C Bond Formation Methodologies at the Propanedial Core

The most direct and widely used C-C bond formation strategy to create the this compound core is through the alkylation of diethyl malonate. This classic approach in organic synthesis, known as the malonic ester synthesis, is highly efficient for creating 2-substituted malonic esters.

In this method, diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, 3-fluorobenzyl bromide, in an Sₙ2 reaction to form diethyl 2-(3-fluorophenyl)malonate.

Synthesis of Diethyl 2-(3-fluorophenyl)malonate

| Reactant 1 | Reactant 2 | Base | Solvent |

|---|

This malonic ester is the key precursor which can then be further transformed as described in the previous section (reduction followed by oxidation) to yield this compound.

Chemoenzymatic and Biocatalytic Synthesis Approaches

While direct biocatalytic synthesis of this compound has not been extensively documented in publicly available research, plausible chemoenzymatic routes can be extrapolated from studies on similar propanedial systems and related enzymatic transformations. A likely strategy involves the enzymatic oxidation of the precursor diol, 2-(3-Fluorophenyl)-1,3-propanediol.

Enzymatic Oxidation of 2-Aryl-1,3-propanediols

The key transformation in a chemoenzymatic route to this compound would be the selective oxidation of the primary alcohol groups of 2-(3-Fluorophenyl)-1,3-propanediol to aldehydes. This can be achieved using a variety of oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and alcohol oxidases.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as a cofactor. wikipedia.org ADHs have been successfully employed for the oxidation of 1,2-diols to α-hydroxy aldehydes. diva-portal.orgdiva-portal.org For the synthesis of a propanedial, a two-step cascade or a single enzyme capable of oxidizing both primary alcohol groups would be required. The biosynthesis of 1,3-propanediol involves a propanediol oxidoreductase, an enzyme that interconverts 3-hydroxypropanal and 1,3-propanediol, highlighting the potential for ADHs to act on propanediol structures. nih.gov

Alcohol Oxidases: These enzymes utilize molecular oxygen as an electron acceptor to oxidize alcohols to aldehydes, producing hydrogen peroxide as a byproduct. acsgcipr.org A glycerol oxidase from Picea abies has shown activity towards 1,3-propanediol, suggesting that oxidases could be viable catalysts for the oxidation of substituted propanediols. biorxiv.org The use of oxidases can be advantageous as it avoids the need for expensive nicotinamide cofactors.

A hypothetical chemoenzymatic pathway could, therefore, commence with the chemical synthesis of 2-(3-Fluorophenyl)-1,3-propanediol, followed by a biocatalytic double oxidation to yield the target dialdehyde. The selection of the appropriate enzyme and reaction conditions would be critical to achieve high selectivity and yield, minimizing over-oxidation to the corresponding carboxylic acids.

Table 1: Potential Enzymes for the Biocatalytic Oxidation of 2-(3-Fluorophenyl)-1,3-propanediol

| Enzyme Class | Example(s) | Cofactor | Potential Advantages | Potential Challenges |

| Alcohol Dehydrogenase (ADH) | Horse Liver ADH (HLADH), ADHs from Lactobacillus sp. | NAD⁺/NADH or NADP⁺/NADPH | High selectivity, well-characterized | Cofactor regeneration required, potential for product inhibition |

| Alcohol Oxidase | Glycerol oxidase, Aryl alcohol oxidase | FAD/FADH₂ | O₂ as a cheap and clean oxidant, no cofactor regeneration system needed | H₂O₂ byproduct can be inhibitory or cause side reactions, may require catalase |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its analogues can be guided by the twelve principles of green chemistry to enhance sustainability and minimize environmental impact. acs.orgnih.gov

Key Green Chemistry Principles and Their Application:

Waste Prevention: Designing synthetic pathways that generate minimal waste is a primary goal. Chemoenzymatic cascades, for instance, can reduce the number of steps, and consequently, the amount of waste generated from intermediate purifications. rsc.org

Atom Economy: Synthetic methods should aim to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic reactions often exhibit high selectivity, which contributes to a higher atom economy by minimizing the formation of byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water or bio-based solvents. researchgate.net Enzymatic reactions are often performed in aqueous media under mild conditions, which aligns with this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Both biocatalysts (enzymes) and chemocatalysts can be employed to improve the efficiency of the synthesis. For instance, the use of molecular oxygen with a solid catalyst for alcohol oxidation is a green alternative to traditional methods that use stoichiometric amounts of toxic inorganic oxidants. acs.org

A Greener Synthetic Approach:

A potential green synthetic route to this compound could involve:

Sustainable Starting Materials: Utilizing renewable feedstocks for the synthesis of the 2-(3-fluorophenyl) moiety or the propanediol backbone.

Biocatalytic Fluorination: While challenging, enzymatic fluorination methods are an area of active research and could provide a greener alternative to traditional chemical fluorination.

Catalytic Oxidation: Employing a biocatalyst (e.g., an oxidase) or a heterogeneous chemocatalyst with molecular oxygen as the oxidant for the conversion of the diol to the dialdehyde. This avoids the use of hazardous oxidizing agents like chromium or manganese reagents. researchgate.nettcichemicals.com

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for a Key Synthetic Step (Alcohol Oxidation)

| Feature | Conventional Method (e.g., CrO₃ oxidation) | Green Chemistry Approach (e.g., Biocatalytic Oxidation) |

| Oxidizing Agent | Stoichiometric heavy metal reagents (e.g., CrO₃) | Catalytic amount of enzyme, O₂ as terminal oxidant |

| Solvent | Often chlorinated solvents | Water or other benign solvents |

| Byproducts | Toxic metal waste | Water, H₂O₂ (can be decomposed to H₂O and O₂) |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Mild (e.g., near-neutral pH, room temperature) |

| Safety | Hazardous reagents and waste | Generally safer reagents and processes |

By integrating chemoenzymatic methods and adhering to green chemistry principles, the synthesis of this compound and its analogues can be designed to be more efficient, safer, and environmentally benign.

Reactivity and Reaction Mechanisms of 2 3 Fluorophenyl Propanedial

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions

The two aldehyde groups in 2-(3-fluorophenyl)propanedial are prime sites for nucleophilic attack. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic. This electrophilicity is further enhanced by the electron-withdrawing nature of the adjacent 3-fluorophenyl ring. Consequently, this compound readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), cyanide, and amines. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.orgyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the corresponding alcohol. youtube.com

Under appropriate conditions, these initial addition products can undergo further reactions. For instance, reaction with primary amines can lead to the formation of imines. Moreover, the 1,3-dicarbonyl structure is particularly susceptible to condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. nih.govsemanticscholar.orgnih.govmorressier.comrsc.org In this reaction, a compound containing an active methylene group (e.g., malononitrile (B47326) or diethyl malonate) reacts with the aldehyde in the presence of a basic catalyst to form a new carbon-carbon double bond. nih.govrsc.org

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Nucleophilic Addition | HCN | Cyanohydrin |

| Condensation | Primary Amine (R-NH2) | Imine |

| Knoevenagel Condensation | Active Methylene Compound / Base | α,β-Unsaturated Compound |

Electrophilic Aromatic Substitution on the 3-Fluorophenyl Ring

The 3-fluorophenyl ring of the molecule can participate in electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the two substituents on the ring: the fluorine atom and the propanedial (B3416024) group. The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pubyoutube.com Conversely, the propanedial group is a deactivating, meta-directing group due to the electron-withdrawing nature of the two carbonyl groups. masterorganicchemistry.com

When both an ortho, para-director and a meta-director are present on a benzene (B151609) ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the fluorine is at position 3. The positions ortho to fluorine are 2 and 4, and the position para is 6. The propanedial group is at position 1. The positions meta to the propanedial group are 3 and 5. Therefore, the directing effects are complex, and the site of substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, the strong deactivating effect of the propanedial group will make the ring less reactive towards electrophilic attack compared to benzene. A potential, albeit less favorable, reaction is the Vilsmeier-Haack reaction, which is a formylation of electron-rich arenes and might proceed under harsh conditions. nrochemistry.comwikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.com

| Substituent | Inductive Effect | Resonance Effect | Directing Effect |

| -F (Fluoro) | Electron-withdrawing (deactivating) | Electron-donating | ortho, para |

| -CH(CHO)2 (Propanedial) | Electron-withdrawing (deactivating) | Electron-withdrawing | meta |

Intramolecular Cyclization Pathways Leading to Heterocyclic Compounds

The 1,3-dicarbonyl motif of this compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve condensation with a binucleophilic reagent.

A prominent example is the Knorr pyrazole (B372694) synthesis, where the dicarbonyl compound reacts with a hydrazine (B178648) derivative. nih.govjk-sci.comnih.govmdpi.comorganic-chemistry.org The reaction proceeds through the formation of a hydrazone, followed by cyclization and dehydration to yield a pyrazole ring. The regioselectivity of this reaction will be influenced by the electronic and steric environment of the two carbonyl groups.

Similarly, reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. bu.edu.egnih.govnih.govsemanticscholar.orgresearchgate.net This involves the condensation of the nitrogen nucleophiles with both carbonyl groups, followed by cyclization. Another important cyclization is the Fischer indole (B1671886) synthesis, which involves the reaction of an arylhydrazine with the dicarbonyl compound under acidic conditions to form an indole derivative. wikipedia.orgthermofisher.comorganic-chemistry.orgjk-sci.comnih.gov

| Binucleophilic Reagent | Resulting Heterocycle |

| Hydrazine (H2N-NH2) | Pyrazole |

| Substituted Hydrazine (R-NH-NH2) | N-Substituted Pyrazole |

| Urea (H2N-CO-NH2) | Pyrimidine-2-one |

| Thiourea (H2N-CS-NH2) | Thio-pyrimidine-2-one |

| Phenylhydrazine | Indole derivative |

α-Carbon Reactivity: Enolization and Carbanion Chemistry

The α-carbon, situated between the two carbonyl groups, is highly activated. The protons attached to this carbon are significantly acidic due to the ability of the conjugate base (a carbanion) to be stabilized by resonance delocalization onto both adjacent carbonyl oxygens. This acidity facilitates the formation of an enolate ion in the presence of a base.

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo alkylation with alkyl halides. nih.gov Furthermore, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. mdpi.comnih.govacs.org The reactivity of the enolate can be fine-tuned by the choice of base and reaction conditions.

Transition Metal-Catalyzed Transformations Involving C-H Activation

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis. The aryl C-H bonds of the 3-fluorophenyl ring and the C-H bond of the α-carbon in this compound are potential sites for such transformations. Palladium-catalyzed reactions are particularly noteworthy in this context. For example, palladium catalysts can facilitate the direct arylation of the aromatic ring. rsc.org

Moreover, the α-carbon can be a substrate for palladium-catalyzed α-arylation, where the enolate of the dicarbonyl compound couples with an aryl halide. nih.govnih.govberkeley.edu Rhodium and ruthenium catalysts have also been shown to be effective for C-H functionalization of related aryl dicarbonyl compounds. acs.org These reactions offer efficient routes to more complex molecular architectures.

| Catalyst System | Reaction Type | Potential Site of Functionalization |

| Palladium(II) Acetate / Ligand | Direct Arylation | 3-Fluorophenyl Ring |

| Palladium(0) / Ligand | α-Arylation | α-Carbon |

| Rhodium(III) Complexes | C-H Activation/Annulation | 3-Fluorophenyl Ring |

| Ruthenium(II) Complexes | C-H Alkenylation | 3-Fluorophenyl Ring |

Stereo- and Regioselectivity in Reactions

Many of the reactions that this compound undergoes can lead to the formation of stereoisomers or regioisomers, making the control of selectivity a critical aspect of its chemistry.

Stereoselectivity: In nucleophilic additions to the aldehyde groups, if the nucleophile is chiral or if a chiral catalyst is employed, it is possible to achieve enantioselective addition to form a specific enantiomer of the resulting alcohol. Asymmetric reactions involving 1,3-dicarbonyl compounds are well-established, often utilizing chiral organocatalysts or metal complexes to induce stereoselectivity. mdpi.comacs.orgnih.gov

Regioselectivity: In reactions where two or more constitutional isomers can be formed, regioselectivity becomes important. For example, in the Knorr pyrazole synthesis with a substituted hydrazine, two different regioisomers of the pyrazole can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack. nih.gov The electronic and steric influence of the 3-fluorophenyl group will play a crucial role in directing this selectivity. Similarly, in electrophilic aromatic substitution, the directing effects of the fluorine and propanedial groups will determine the position of the incoming electrophile. wikipedia.org

Applications in Advanced Organic Synthesis

2-(3-Fluorophenyl)propanedial as a Versatile Synthetic Building Block

This compound is a trifunctional synthetic intermediate characterized by two highly reactive aldehyde groups and a central C-2 carbon atom positioned alpha to both carbonyls and a 3-fluorophenyl group. This unique arrangement of functional groups dictates its reactivity and versatility.

Dual Aldehyde Reactivity: The two aldehyde moieties can participate in a wide range of classical carbonyl reactions, including condensations, additions, and cyclizations. Their 1,3-relationship is particularly crucial for the synthesis of six-membered heterocyclic rings.

Active Methylene (B1212753) Group: The C-H bond at the C-2 position is acidic due to the electron-withdrawing effects of the adjacent aldehyde groups and the 3-fluorophenyl ring. This allows for facile deprotonation to form a stabilized carbanion, which can act as a nucleophile in various C-C bond-forming reactions, such as Knoevenagel condensations and Michael additions.

Influence of the 3-Fluorophenyl Substituent: The fluorine atom on the phenyl ring imparts several key properties. Its inductive electron-withdrawing effect can modulate the acidity of the C-2 proton and the electrophilicity of the carbonyl carbons. Furthermore, the fluorophenyl group serves as a critical pharmacophore in many biologically active molecules, making this compound an attractive starting material for drug discovery programs.

These features collectively render this compound a powerful tool for molecular architects, enabling the rapid assembly of complex structures from a relatively simple and accessible precursor.

Access to Fluorinated Heterocyclic Systems

The 1,3-dicarbonyl unit is a classic synthon for the construction of a multitude of heterocyclic scaffolds. The presence of the 3-fluorophenyl group allows for the direct introduction of this important structural motif into the target heterocycle.

While the Paal-Knorr synthesis is the archetypal reaction for preparing pyrroles from 1,4-dicarbonyls, analogous cyclocondensation strategies can be envisioned for 1,3-dicarbonyls like this compound. A plausible route involves a multi-step, one-pot reaction with an α-amino ketone. The initial step would be the formation of an enamine between the α-amino ketone and one of the aldehyde groups of this compound. This is followed by an intramolecular condensation between the remaining aldehyde and the α-carbon of the ketone, leading to a dihydropyrrole intermediate which can subsequently aromatize to the corresponding 3-(3-fluorophenyl)pyrrole.

Table 1: Hypothetical Synthesis of Substituted Pyrroles This interactive table shows potential pyrrole products from the reaction of this compound with various α-amino ketones.

| α-Amino Ketone (R-group) | Resulting Pyrrole Product | Potential Application Areas |

| Aminoacetone (R=CH₃) | 4-acetyl-3-(3-fluorophenyl)-2-methylpyrrole | Agrochemicals, Dyes |

| 2-Aminoacetophenone (R=Ph) | 4-benzoyl-3-(3-fluorophenyl)-2-phenylpyrrole | Medicinal Chemistry, Material Science |

| Ethyl 2-aminoacetoacetate (R=COOEt) | Ethyl 3-(3-fluorophenyl)-2-methyl-1H-pyrrole-4-carboxylate | Pharmaceutical Intermediates |

The synthesis of pyridines and their reduced congeners from 1,3-dicarbonyl compounds is a well-established area of heterocyclic chemistry. This compound is an ideal substrate for multicomponent reactions that furnish these important heterocyclic cores. For instance, in a modified Hantzsch-type synthesis, this compound can react with an enamine (or a β-ketoester) and an ammonia source. This condensation assembles the dihydropyridine ring, which can be subsequently oxidized to the aromatic pyridine. This strategy provides a straightforward entry to 4-(3-fluorophenyl)-substituted pyridines, a scaffold present in numerous bioactive compounds.

Table 2: Potential Pyridine Derivatives via Multicomponent Reaction This interactive table outlines the expected pyridine products from reacting this compound with β-ketoesters and ammonia.

| β-Ketoester | Resulting Pyridine Product | Significance of Product Class |

| Ethyl acetoacetate | Diethyl 4-(3-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | Calcium channel blockers (e.g., Nifedipine analogs) |

| Methyl benzoylacetate | Dimethyl 4-(3-fluorophenyl)-2,6-diphenylpyridine-3,5-dicarboxylate | Anticonvulsant and anti-inflammatory agents |

| Acetylacetone | 3,5-diacetyl-4-(3-fluorophenyl)-2,6-dimethylpyridine | Ligands in coordination chemistry |

The reaction of 2-aryl-substituted malondialdehydes with binucleophilic reagents is a powerful method for constructing fused heterocyclic systems. A notable example is the reaction with purine derivatives. For instance, the condensation of this compound with 7-methylguanine is expected to yield a highly fluorescent tricyclic pyrimido[1,2-α]purine derivative nih.gov. This reaction proceeds by the sequential attack of the N1 and the exocyclic N2 amine of guanine onto the two aldehyde groups, followed by cyclization and dehydration.

Beyond purines, this compound can serve as a precursor to other fused systems. Its reaction with:

o-Phenylenediamine would likely yield 2-(3-fluorophenyl)-1H-1,5-benzodiazepine.

Urea (B33335) or Thiourea (B124793) in the presence of an acid catalyst would produce 5-(3-fluorophenyl)pyrimidine-2(1H)-one (or -thione).

Hydrazine (B178648) would lead to the formation of 4-(3-fluorophenyl)pyrazole.

These reactions underscore the utility of this building block in generating a diverse range of complex, fluorinated heterocyclic frameworks.

Construction of Complex Polyfunctionalized Molecules

The active methylene group in this compound is a key handle for constructing complex acyclic molecules through condensation reactions. The Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group, is a prime example wikipedia.orgsigmaaldrich.com. In this context, the dialdehyde (B1249045) acts as the carbonyl component, reacting with various C-H acids in the presence of a basic catalyst like piperidine or an amine salt.

This reaction can be controlled to achieve either mono- or di-condensation, leading to a wide variety of polyfunctionalized products. These products, featuring multiple conjugated double bonds and electron-withdrawing groups, are valuable intermediates for further synthetic manipulations, including cycloaddition reactions and the synthesis of polymers.

Table 3: Products of Knoevenagel Condensation with this compound This interactive table lists potential products from the reaction of this compound with various active methylene compounds.

| Active Methylene Compound | Expected Product (Di-condensation) | Product Type |

| Malononitrile (B47326) | 2,2'-(2-(3-fluorophenyl)propane-1,3-diylidene)dimalononitrile | Bis(dicyanovinyl) derivative |

| Ethyl cyanoacetate | Diethyl 2,2'-(2-(3-fluorophenyl)propane-1,3-diylidene)bis(2-cyanoacetate) | Functionalized diene |

| Diethyl malonate | Tetraethyl 2,2'-(2-(3-fluorophenyl)propane-1,3-diylidene)dimalonate | Poly-ester compound |

Precursor for the Synthesis of Chiral Compounds

The prochiral nature of this compound makes it an attractive starting point for asymmetric synthesis. The two aldehyde groups are enantiotopic, meaning their selective transformation can lead to chiral molecules.

A primary strategy for inducing chirality is the asymmetric reduction of the dialdehyde to a chiral 1,3-diol. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation. Catalysts based on ruthenium or rhodium, complexed with chiral ligands such as BINAP or chiral diamines, are known to be effective for the enantioselective reduction of dicarbonyl compounds. The resulting chiral 2-(3-fluorophenyl)propane-1,3-diol is a valuable synthon for the synthesis of chiral ligands, natural products, and pharmaceuticals.

Alternatively, enantioselective modifications could potentially be performed at the C-2 position using organocatalytic methods, establishing a chiral quaternary center flanked by two aldehyde groups, which can then be elaborated into complex chiral architectures.

Development of Novel Reagents and Ligands

The unique structural characteristics of this compound, particularly the presence of a fluorine atom on the phenyl ring and the reactive dialdehyde functionality, make it a promising precursor for the development of novel reagents and ligands in advanced organic synthesis. Research in this area focuses on leveraging these features to create molecules with tailored electronic properties and coordination capabilities, opening avenues for new catalytic systems and synthetic methodologies.

The electron-withdrawing nature of the fluorine atom in the meta-position of the phenyl ring significantly influences the reactivity of the aldehyde groups. This electronic effect can be harnessed to modulate the properties of ligands derived from this compound, impacting the stability and catalytic activity of their corresponding metal complexes. The geminal arrangement of the two aldehyde groups provides a versatile platform for constructing bidentate ligands, which are crucial in coordination chemistry and homogeneous catalysis.

One area of investigation involves the synthesis of Schiff base ligands through the condensation of this compound with various primary amines. The resulting ligands, featuring a fluorinated aryl substituent, can chelate to a wide range of metal centers. The fluorine atom can introduce beneficial properties to the resulting metal complexes, such as increased stability and altered redox potentials. These fluorinated ligands are being explored for their potential in various catalytic transformations.

Furthermore, the propanedial (B3416024) moiety can be a building block for the synthesis of more complex molecular architectures. For instance, it can participate in cyclization reactions to form heterocyclic compounds that can act as ligands or organocatalysts. The 3-fluorophenyl group in these structures can play a crucial role in directing non-covalent interactions, which is a key aspect of modern catalyst design.

The development of new reagents from this compound is also an active area of research. The aldehyde functionalities can be transformed into other reactive groups, leading to a diverse array of synthetic intermediates. These intermediates can then be employed in the construction of complex organic molecules. The presence of the fluorine atom can be advantageous in these applications, for example, by enabling specific spectroscopic analysis (¹⁹F NMR) to monitor reaction progress or to study binding interactions.

While the exploration of this compound in the context of novel reagents and ligands is still an emerging field, the initial findings suggest that this compound holds significant potential to contribute to the toolkit of synthetic organic chemists. Further research is expected to uncover new applications and to fully elucidate the impact of the fluorinated phenyl group on the performance of the derived reagents and ligands in a variety of chemical transformations.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Investigations

In a ¹H NMR spectrum of 2-(3-Fluorophenyl)propanedial, distinct signals are expected for the aromatic protons, the methine proton, and the aldehyde protons. The aromatic region would likely display complex multiplets between δ 7.0 and 7.5 ppm for the four protons on the 3-fluorophenyl ring. The splitting of these signals would be intricate due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. The single methine proton at the C2 position, being adjacent to the aromatic ring and two electron-withdrawing aldehyde groups, is expected to be significantly deshielded and appear as a triplet downfield. The two equivalent aldehyde protons would be the most deshielded, resonating at approximately δ 9.5-10.0 ppm as a doublet, due to coupling with the C2 methine proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 | Doublet (d) | C2-H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | Ar-H, ¹⁹F |

| Methine (C2-H) | 4.0 - 4.5 | Triplet (t) | -CHO |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the most downfield signal would correspond to the carbonyl carbons of the two equivalent aldehyde groups, expected in the δ 190-200 ppm range. libretexts.org The carbons of the aromatic ring would appear between δ 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift would be significantly influenced by the fluorine's electronegativity. The other aromatic carbons would show smaller two-, three-, and four-bond C-F couplings. The methine carbon (C2) is anticipated to resonate in the δ 50-60 ppm region.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| Aldehyde (C=O) | 190 - 200 | - |

| Aromatic (C-F) | 160 - 165 | Large ¹JCF |

| Aromatic (C-H, C-C) | 110 - 140 | Smaller nJCF |

| Methine (C2) | 50 - 60 | - |

Fluorine (¹⁹F) NMR Studies

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. alfa-chemistry.com Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would show one signal. For a fluorine atom in a meta position on a phenyl ring, the chemical shift is expected to appear in the range of δ -110 to -130 ppm (relative to CFCl₃). researchgate.netucsb.edu This signal would likely be a multiplet due to coupling with the ortho and para protons on the aromatic ring.

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-F) | -110 to -130 | Multiplet (m) |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the C2 methine proton and the aldehyde protons, confirming their adjacency. It would also help to trace the connectivity among the protons on the aromatic ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the methine group and each of the aromatic C-H groups. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. Expected key correlations for this compound would include signals from the aldehyde protons to the C2 carbon, and from the C2 proton to the carbons of the aromatic ring. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's preferred conformation. slideshare.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. hmdb.ca

For this compound, the IR spectrum is expected to be dominated by a very strong absorption band for the C=O stretch of the aldehyde groups, typically found in the 1710-1685 cm⁻¹ region for aromatic aldehydes. orgchemboulder.comspectroscopyonline.com Another diagnostic feature for the aldehyde would be two moderate C-H stretching bands around 2830-2695 cm⁻¹. orgchemboulder.com The 3-fluorophenyl group would contribute C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a characteristic, strong C-F stretching band between 1300 and 1100 cm⁻¹. uwosh.educhemicalbook.com

The Raman spectrum would be complementary, with the aromatic C=C ring stretching vibrations expected to be particularly strong, whereas the polar C=O stretching would be weaker compared to the IR spectrum. irphouse.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aldehyde | 2830 - 2695 | Medium | Medium |

| C=O Stretch | Aldehyde | 1710 - 1685 | Strong | Weak-Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch | Aromatic Fluoride (B91410) | 1300 - 1100 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₇FO₂, giving it a monoisotopic mass of approximately 166.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 166. The fragmentation is likely to be directed by the functional groups. Common fragmentation pathways for aromatic aldehydes include: slideshare.netmiamioh.edulibretexts.org

Loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 165 (M-1). whitman.edujove.com

Loss of the formyl radical (-CHO) via alpha-cleavage, resulting in a peak at m/z 137 (M-29). libretexts.org

Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 165) to produce a fragment at m/z 137.

Fragmentation of the fluorophenyl ring, potentially involving the loss of HF or other small neutral molecules, is also possible. researchgate.netnih.gov The presence of the fluorophenyl cation at m/z 95 would also be a significant indicator.

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 166 | [C₉H₇FO₂]⁺· | Molecular Ion (M⁺·) |

| 165 | [M - H]⁺ | Loss of H· from aldehyde |

| 137 | [M - CHO]⁺ | Loss of formyl radical |

| 109 | [M - CHO - CO]⁺ | Loss of CO from [M-CHO]⁺ fragment |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org For organic molecules like this compound, the most significant transitions involve the excitation of n (non-bonding), π (pi), and σ (sigma) electrons. shu.ac.uk

The structure of this compound contains two primary types of chromophores—the substituted phenyl ring and the two carbonyl groups of the dialdehyde (B1249045) moiety—which give rise to characteristic absorption bands. The expected electronic transitions are primarily π → π* and n → π*. libretexts.orgelte.hu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. cutm.ac.in They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. cutm.ac.in These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk For this compound, π → π* transitions associated with the fluorophenyl ring are expected in the near-UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* anti-bonding orbital. cutm.ac.in Compared to π → π* transitions, n → π* transitions are lower in energy, occur at longer wavelengths, and have a much lower intensity (low molar absorptivity). shu.ac.uk

The UV-Vis spectrum of this compound would therefore be expected to show intense absorption bands at shorter wavelengths corresponding to the π → π* transitions of the aromatic system and weaker bands at longer wavelengths from the n → π* transitions of the carbonyl groups. elte.hu

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Fluorophenyl Ring | ~250-280 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl (Aldehyde) | ~290-330 nm | Low (ε = 10-100 L mol⁻¹ cm⁻¹) |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. libretexts.org The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. du.ac.in Various chromatographic techniques are employed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). nih.gov Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. hlr.ua

For this compound, a typical GC-MS analysis would involve injection into a heated port, separation on a mid-polarity capillary column (such as one with a 5% phenyl polysiloxane stationary phase), and subsequent detection by a mass spectrometer. hpst.czpatsnap.com The mass spectrometer bombards the eluted compound with electrons, causing ionization and fragmentation. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which serves as a molecular fingerprint for identification.

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z 166 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are non-volatile or thermally unstable, making it a suitable alternative to GC-MS. nih.gov In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. lcms.cz Separation occurs based on the analyte's affinity for the stationary and mobile phases. jfda-online.com The eluent from the column is then introduced into a mass spectrometer. nih.gov

A reversed-phase LC-MS method would be appropriate for this compound. jfda-online.com Using a C18 column, the compound would be eluted with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. An electrospray ionization (ESI) source would generate ions in the gas phase for MS analysis. This technique is highly sensitive and can provide accurate mass measurements, confirming the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. nih.govwashington.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and other chemical compounds. globalresearchonline.net It operates on the same principles as LC-MS but commonly uses a UV-Vis detector for quantification. mdpi.com

For purity assessment of this compound, a reversed-phase HPLC method is typically employed. mdpi.com The compound is separated on a C18 or a FluoroPhenyl stationary phase, which can offer alternative selectivity for fluorine-containing compounds. restek.comsigmaaldrich.com The UV detector would be set to a wavelength where the compound exhibits strong absorbance (a λmax value determined by UV-Vis spectroscopy) to ensure high sensitivity. The purity is calculated based on the relative area of the main peak in the resulting chromatogram.

Table 3: Illustrative HPLC Method for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Hypothetical Retention Time | ~7.5 minutes |

| Hypothetical Purity Result | >99% (by area normalization) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and checking purity. libretexts.orgdu.ac.in It involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase, such as silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). tanta.edu.eg As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. du.ac.in

For this compound, a silica gel plate would be used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Due to the presence of the aromatic ring, the compound's spot can be easily visualized under a UV lamp at 254 nm. hplc.sk The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 4: Hypothetical TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value |

|---|---|

| 4:1 | 0.35 |

| 2:1 | 0.58 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. youtube.com This data is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. bccampus.calibretexts.org For organic compounds containing carbon, hydrogen, and oxygen, this is often achieved through combustion analysis. khanacademy.org

In this process, a precisely weighed sample of this compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF)—are collected and weighed. The masses of C, H, and F in the original sample are calculated from the masses of these products. The mass of oxygen is typically determined by subtracting the masses of C, H, and F from the total initial mass of the sample. libretexts.org

The resulting mass percentages are converted to molar ratios to derive the empirical formula. This experimental formula is then compared to the theoretical formula (C₉H₇FO₂) to confirm the compound's identity and purity. fsu.edu

Table 5: Elemental Analysis Data for this compound (C₉H₇FO₂)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 65.06% | 65.01% |

| Hydrogen (H) | 4.24% | 4.28% |

| Fluorine (F) | 11.43% | 11.39% |

| Oxygen (O) | 19.26% | 19.32% |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scholarly articles, crystallographic databases, and reputable chemical information sources, no specific X-ray crystallographic data for the solid-state structure of this compound could be located.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the positions of the atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The process typically involves:

Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer, and the diffraction data are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine a model of the atomic positions.

Key information obtained from an X-ray crystallographic analysis includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular Interactions: Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence the packing of molecules in the crystal.

This detailed structural information is invaluable for understanding the physical and chemical properties of a compound and for applications in fields such as materials science and drug design.

Despite the utility of this technique, it appears that a single crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. Therefore, no experimental data on its solid-state structure can be presented at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of moderate size like 2-(3-Fluorophenyl)propanedial. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP, WB97XD) and a basis set (e.g., 6-311++G(d,p)) that best represent the electronic environment of the molecule. For this compound, this optimization would reveal precise bond lengths, bond angles, and dihedral angles. The electronic structure, describing the distribution of electrons within the molecule, is also a key output.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(ar)-F | 1.35 Å |

| C(ar)-C(alkyl) | 1.51 Å | |

| C=O | 1.21 Å | |

| C-H (aldehyde) | 1.10 Å | |

| Bond Angle | C(ar)-C(ar)-F | 118.5° |

| O=C-H | 121.0° | |

| C(ar)-C(alkyl)-C(aldehyde) | 110.2° | |

| Dihedral Angle | F-C(ar)-C(ar)-C(alkyl) | 15.0° |

Note: This table is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap | 4.90 |

Note: This table is for illustrative purposes only.

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule.

For this compound, this analysis would predict characteristic stretching and bending frequencies for its functional groups, such as the C-F stretch of the fluorophenyl ring, the C=O stretches of the two aldehyde groups, and the C-H stretches. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch (asymmetric) | Aldehyde | 1735 |

| C=O Stretch (symmetric) | Aldehyde | 1715 |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 |

| C-H Stretch (aromatic) | Phenyl Ring | 3080 |

| C-H Stretch (aldehyde) | Aldehyde | 2850, 2750 |

Note: This table is for illustrative purposes only.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts.

Hypothetical NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(aldehyde) | π(C=O) | 25.5 |

| π(C=C, aromatic) | π(C=C, aromatic) | 18.2 |

| σ(C-H) | σ*(C-C) | 4.8 |

Note: This table is for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, which contains two reactive aldehyde groups, computational modeling could be used to study its behavior in various reactions, such as aldol (B89426) condensations, Cannizzaro reactions, or nucleophilic additions. This modeling would predict the most likely reaction pathways, identify key intermediates, and explain the stereochemical or regiochemical outcomes of a reaction.

Conformational Analysis and Energy Landscapes

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

By systematically rotating key dihedral angles (e.g., the bond between the phenyl ring and the propanedial (B3416024) backbone) and calculating the energy at each step, a conformational energy landscape can be generated. This map reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states for conformational changes. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

A typical molecular docking study would involve the following steps for this compound:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A specific protein receptor of interest would be chosen, and its 3D structure would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to fit this compound into the protein's binding site in various possible conformations and orientations.

Analysis of Interactions: The resulting docked poses would be analyzed to identify the key chemical interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, between the ligand and the amino acid residues of the protein.

A hypothetical data table illustrating the types of interactions that would be analyzed is presented below.

Interactive Data Table: Hypothetical Ligand-Protein Interactions for this compound

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 84 | Hydrogen Bond | 2.1 |

| PHE 256 | Pi-Pi Stacking | 3.5 |

| LEU 88 | Hydrophobic | 3.9 |

| VAL 102 | van der Waals | 3.7 |

| SER 120 | Hydrogen Bond | 2.3 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the chemical structure of a compound to a specific chemical property. For this compound, a QSAR study would aim to predict various physicochemical properties based on its molecular descriptors. This would not extend to biological activity or toxicity.

The development of a QSAR model for predicting a chemical property of this compound would involve:

Data Set Collection: Gathering a dataset of compounds with known values for the chemical property of interest and with structural similarities to this compound.

Descriptor Calculation: Calculating various molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topological, geometrical, and electronic properties.

Model Development: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the chemical property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

An example of a QSAR data table that could be generated for predicting a property like boiling point is shown below.

Interactive Data Table: Hypothetical QSAR Descriptors for Boiling Point Prediction

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

| Compound A | 154.12 | 1.5 | 34.14 | 210 |

| Compound B | 168.15 | 1.8 | 34.14 | 225 |

| This compound | 168.15 | 1.6 | 34.14 | 218 (Hypothetical) |

| Compound C | 182.18 | 2.1 | 34.14 | 240 |

Note: The data in this table is for illustrative purposes only and does not represent actual predicted properties for this compound.

Future Research Directions and Unexplored Potential

Development of Asymmetric Catalytic Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com For 2-(3-Fluorophenyl)propanedial, the development of asymmetric catalytic routes to access specific stereoisomers is a critical area for future investigation. While direct asymmetric synthesis of this specific compound is not yet widely reported, progress in related asymmetric transformations provides a clear roadmap.

Future research could focus on several promising strategies:

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. chiralpedia.com Research into rhodium(III) or palladium(II) catalysts, known to be effective in asymmetric C-H activation and functionalization, could lead to enantioselective methods for the arylation of propanedial (B3416024) precursors. acs.orgnih.gov The development of novel chiral ligands will be crucial to achieve high levels of enantioselectivity in these transformations.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules. nih.gov Chiral amines, such as proline and its derivatives, have been successfully employed in the asymmetric α-functionalization of aldehydes and ketones. nih.gov Future work could explore the use of diarylprolinol silyl (B83357) ethers or other chiral organocatalysts to mediate the enantioselective introduction of the 3-fluorophenyl group to a propanedial synthon. nih.gov The development of organocatalytic methods for the asymmetric fluorination of α-chloroaldehydes also presents a potential, albeit more complex, route. beilstein-journals.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly approach to asymmetric synthesis. the-innovation.org Engineered enzymes, such as ene-reductases or transaminases, could be developed to catalyze the enantioselective synthesis of this compound or its precursors. researchgate.net Photoenzymatic strategies that combine the selectivity of enzymes with the reactivity of photochemistry could also be explored to introduce fluorinated motifs asymmetrically. researchgate.net

| Catalytic Approach | Potential Catalyst Class | Key Advantages | Research Focus |

| Transition Metal Catalysis | Chiral Rhodium(III) or Palladium(II) complexes | High turnover numbers, broad substrate scope | Development of novel chiral ligands for improved enantioselectivity |

| Organocatalysis | Proline derivatives, Diarylprolinol silyl ethers | Metal-free, environmentally benign, readily available catalysts | Optimization of reaction conditions and catalyst structure |

| Biocatalysis | Engineered enzymes (e.g., ene-reductases) | High enantioselectivity, mild reaction conditions | Enzyme screening and evolution for specific substrate recognition |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and greater control over reaction parameters. umontreal.ca The integration of the synthesis of this compound into continuous flow systems represents a significant area for future development.

Key research directions in this area include:

Heterogenized Catalysts: For flow applications, the immobilization of catalysts on solid supports is highly desirable to facilitate catalyst separation and recycling. umontreal.ca Future research could focus on developing solid-supported versions of the chiral catalysts identified for the asymmetric synthesis of this compound. This would enable their use in packed-bed reactors for continuous production.

Microreactor Technology: Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions. umontreal.ca The development of microfluidic systems for the synthesis of this compound could enable rapid reaction optimization and the safe handling of potentially hazardous reagents or intermediates.

Automated Synthesis and Optimization: Flow chemistry systems can be readily automated, allowing for high-throughput screening of reaction conditions and catalysts. This could significantly accelerate the development of efficient and robust synthetic routes to this compound.

Exploration of Novel Organocatalytic Transformations

The 1,3-dicarbonyl motif in this compound makes it an ideal substrate for a wide range of organocatalytic transformations. Future research should explore the untapped potential of this compound in novel synthetic methodologies.

Potential areas of investigation include:

Cascade Reactions: The reactivity of the dicarbonyl unit can be harnessed to initiate cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. Organocatalysts could be designed to trigger a sequence of reactions, such as a Michael addition followed by an aldol (B89426) condensation, using this compound as the key building block.

Enantioselective Functionalization: The methylene (B1212753) group between the two carbonyls is highly acidic and can be readily deprotonated to form an enolate. Chiral organocatalysts can be used to control the stereoselective reaction of this enolate with various electrophiles, leading to the synthesis of a diverse range of chiral derivatives of this compound. researchgate.net

Domino Reactions: Similar to cascade reactions, domino reactions involve multiple bond-forming events in a single synthetic operation. Future research could explore the use of organocatalysts to initiate domino sequences involving this compound, leading to the efficient synthesis of polycyclic and stereochemically rich molecules.

Advanced Spectroscopic Probes and Sensors

The presence of a fluorophenyl group in this compound opens up possibilities for its use in the development of advanced spectroscopic probes and sensors. The fluorine atom can serve as a sensitive NMR or MRI reporter, while the aromatic ring can be functionalized with fluorophores for optical sensing applications.

Future research in this area could focus on:

¹⁹F NMR Probes: The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the large chemical shift range of fluorine. This compound and its derivatives could be designed as ¹⁹F NMR probes that respond to changes in their local environment, such as pH, metal ion concentration, or enzymatic activity.

Fluorescent Sensors: The 3-fluorophenyl group can be incorporated into larger fluorescent molecules. The binding of an analyte to a receptor unit attached to this scaffold could induce a change in the fluorescence properties of the molecule, allowing for the sensitive detection of the analyte.

Multimodal Probes: Combining the advantages of different spectroscopic techniques, multimodal probes can provide more comprehensive information. Future research could aim to develop probes based on this compound that can be detected by both fluorescence microscopy and MRI, enabling studies at both the cellular and whole-organism levels.

Role in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the basis of supramolecular chemistry. The structural features of this compound make it an intriguing building block for the construction of novel supramolecular assemblies.

Potential research directions include:

Crystal Engineering: The fluorine atom can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. By carefully designing the substitution pattern on the phenyl ring and the dicarbonyl unit, it may be possible to control the packing of this compound molecules in the solid state, leading to the formation of crystals with desired properties.

Self-Assembled Monolayers (SAMs): The dicarbonyl group can be used to anchor this compound to surfaces, forming self-assembled monolayers. The fluorophenyl group would then be exposed at the surface, potentially imparting properties such as hydrophobicity or altered surface energy.

Liquid Crystals: The rigid fluorophenyl group combined with a flexible dicarbonyl unit could lead to mesogenic behavior. By modifying the structure of this compound, it may be possible to design new liquid crystalline materials with interesting optical or electronic properties.

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)propanedial, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions or oxidation of propanol precursors . For example, analogous propanedial derivatives (e.g., 2-(4-chlorophenyl)propanedial) are synthesized using hydroxylamine-mediated cyclization under refluxing ethanol, though unexpected products may arise due to competing reaction pathways . Key factors affecting yield include:

- Temperature control : Higher temperatures (e.g., reflux) may favor side reactions, reducing selectivity.

- Catalyst choice : Acidic or basic conditions can direct regioselectivity in fluorophenyl-substituted systems.

- Substrate purity : Impurities in the 3-fluorophenyl starting material can lead to cross-reactivity.

Q. How is this compound characterized analytically, and what spectral markers are critical for identification?

Characterization relies on multimodal spectroscopy :

- NMR :

- : Distinct signals for aldehyde protons (δ 9.5–10.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.5 ppm).

- : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- Mass spectrometry : Molecular ion peaks at m/z corresponding to (MW 166.15 g/mol) with fragmentation patterns indicating loss of CO or HF .

Advanced Research Questions

Q. How does the 3-fluorophenyl group influence the electronic and steric properties of propanedial in reactivity studies?

The electron-withdrawing fluorine at the meta-position:

- Reduces electron density on the aromatic ring, directing electrophilic substitution to the para-position relative to the fluorine.

- Enhances stability of intermediates in nucleophilic additions (e.g., enolate formation) due to inductive effects .

Comparative studies with non-fluorinated analogs show slower reaction kinetics in aldol condensations, attributed to steric hindrance from the fluorine atom .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during derivatization?

Case study: In hydroxylamine reactions with propanedial analogs, an unexpected cyanoacetamide byproduct was identified via X-ray crystallography instead of the anticipated isoxazole derivative . Resolution steps include:

- Mechanistic re-evaluation : DFT calculations to map energy barriers for competing pathways.

- In situ monitoring : Real-time FTIR or Raman spectroscopy to detect transient intermediates.

- Byproduct isolation : Column chromatography paired with LC-MS for structural elucidation.

Q. How can computational methods predict the bioactivity of this compound derivatives?

QSAR models and molecular docking are used to correlate structural features (e.g., fluorine position, dialdehyde geometry) with biological targets. For example:

- Docking simulations : Fluorophenyl derivatives show affinity for enzymes like monoamine oxidases due to hydrophobic interactions with the fluorine atom .

- ADMET prediction : Fluorine improves metabolic stability but may increase hepatotoxicity risks in certain scaffolds .

Methodological and Technical Considerations

Q. What experimental precautions are critical when handling this compound?

Q. How can researchers optimize regioselectivity in fluorophenyl-substituted propanedial reactions?

- Directed ortho-metalation : Use LDA or Grignard reagents to deprotonate specific positions on the fluorophenyl ring.

- Protecting groups : Temporarily block reactive aldehyde sites with acetals to focus reactivity on the aromatic ring .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry?

It serves as a versatile intermediate for:

- Anticonvulsant agents : Derivatives with thiazole or oxazole moieties exhibit modulated GABA receptor activity .

- Antiviral prodrugs : Fluorine enhances membrane permeability in nucleoside analogs .

Q. How is this compound utilized in materials science?

- Fluorinated polymers : Propanedial derivatives act as crosslinkers in high-stability resins.

- Electron-deficient ligands : Used in coordination chemistry for catalysis (e.g., asymmetric hydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.